

Application Notes and Protocols for (4-Methyl-furazan-3-yl)-acetic acid

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Compound of Interest

Compound Name: (4-Methyl-furazan-3-yl)-acetic acid

Cat. No.: B101769

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Abstract

This document provides a comprehensive overview of the synthesis and characterization of **(4-Methyl-furazan-3-yl)-acetic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail a plausible synthetic route, purification protocols, and methods for structural elucidation and purity assessment. The information is intended to serve as a practical guide for researchers engaged in the synthesis and evaluation of novel furazan derivatives.

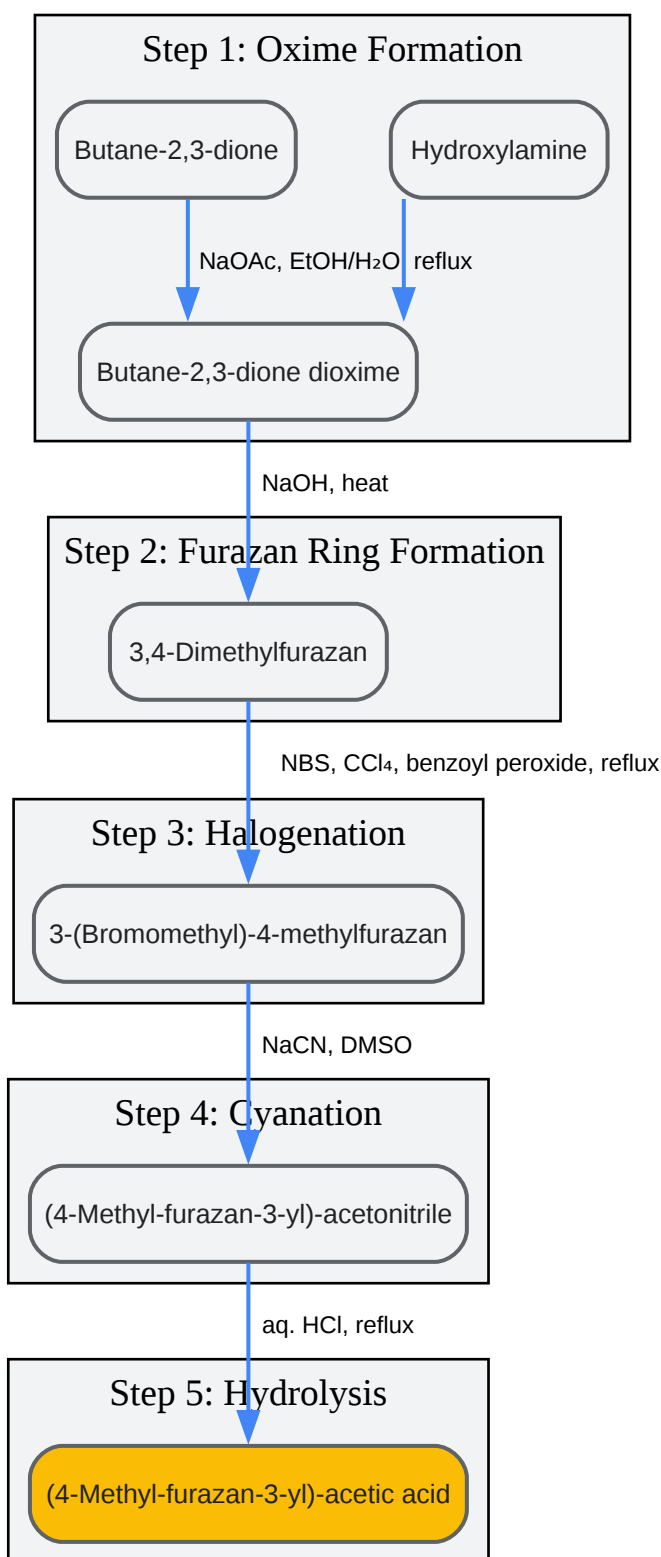
Physicochemical Properties

The fundamental physicochemical properties of **(4-Methyl-furazan-3-yl)-acetic acid** are summarized below.

Property	Value	Reference
CAS Number	15323-69-0	[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[1]
Molecular Weight	142.11 g/mol	[1]
Melting Point	83-84 °C	[1]
Boiling Point	295.4±32.0 °C (Predicted)	[1]

Proposed Synthesis Workflow

A potential synthetic pathway for **(4-Methyl-furazan-3-yl)-acetic acid** can be envisioned starting from commercially available materials. The following diagram illustrates a logical multi-step synthesis.



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Caption: Proposed multi-step synthesis of **(4-Methyl-furazan-3-yl)-acetic acid**.

Experimental Protocols

The following protocols describe the proposed synthesis and characterization of the target compound.

Synthesis of (4-Methyl-furazan-3-yl)-acetic acid

Materials:

- Butane-2,3-dione
- Hydroxylamine hydrochloride
- Sodium acetate
- Sodium hydroxide
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide
- Carbon tetrachloride (CCl₄)
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (concentrated)
- Ethanol
- Diethyl ether
- Magnesium sulfate (anhydrous)

Protocol:

- Step 1: Synthesis of Butane-2,3-dione dioxime

- Dissolve butane-2,3-dione (1.0 eq) in a mixture of ethanol and water.
- Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq) to the solution.
- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Filter the white solid, wash with cold water, and dry to obtain butane-2,3-dione dioxime.
- Step 2: Synthesis of 3,4-Dimethylfurazan
 - Suspend butane-2,3-dione dioxime (1.0 eq) in an aqueous solution of sodium hydroxide (10%).
 - Heat the mixture to 120-130 °C for 4-5 hours.
 - Cool the mixture and extract the product with diethyl ether.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,4-dimethylfurazan.
- Step 3: Synthesis of 3-(Bromomethyl)-4-methylfurazan
 - Dissolve 3,4-dimethylfurazan (1.0 eq) in carbon tetrachloride.
 - Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.
 - Reflux the mixture for 4-6 hours under irradiation with a UV lamp.
 - Cool the mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain crude 3-(bromomethyl)-4-methylfurazan.
- Step 4: Synthesis of (4-Methyl-furazan-3-yl)-acetonitrile

- Dissolve the crude 3-(bromomethyl)-4-methylfuran (1.0 eq) in DMSO.
- Carefully add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.
- Stir the mixture at room temperature for 12-16 hours.
- Pour the reaction mixture into ice water and extract with ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give (4-methyl-furazan-3-yl)-acetonitrile.
- Step 5: Synthesis of **(4-Methyl-furazan-3-yl)-acetic acid**
 - Add concentrated hydrochloric acid to (4-methyl-furazan-3-yl)-acetonitrile (1.0 eq).
 - Reflux the mixture for 6-8 hours until TLC analysis indicates the disappearance of the starting material.
 - Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with ethyl acetate.
 - Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield **(4-Methyl-furazan-3-yl)-acetic acid**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Dissolve 5-10 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
- ¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same instrument, acquiring a sufficient number of scans for a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Place a small amount of the solid product directly on the ATR crystal of the FT-IR spectrometer.
- Record the spectrum from 4000 to 400 cm^{-1} .

3. Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Expected Characterization Data

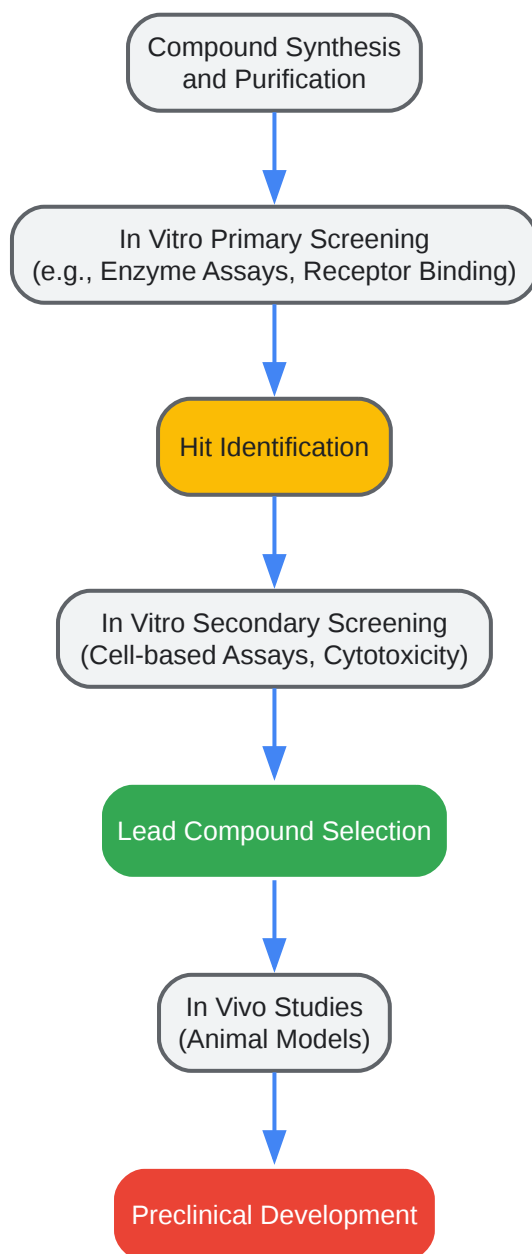
The following table summarizes the expected spectroscopic data for **(4-Methyl-furazan-3-yl)-acetic acid** based on its chemical structure.

Technique	Expected Data
^1H NMR (400 MHz, CDCl_3)	δ (ppm): ~10-12 (br s, 1H, -COOH), ~3.8 (s, 2H, -CH ₂ -), ~2.4 (s, 3H, -CH ₃)
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): ~175 (-COOH), ~155 (C-furazan), ~145 (C-furazan), ~35 (-CH ₂ -), ~10 (-CH ₃)
FT-IR (ATR, cm^{-1})	~2500-3300 (broad O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1400-1450 (C-H bend)
Mass Spec (ESI-)	$[\text{M-H}]^-$ at m/z 141.03

Potential Application Workflow: Biological Screening

Given its structure as a heterocyclic carboxylic acid, **(4-Methyl-furazan-3-yl)-acetic acid** could be evaluated as a potential bioactive molecule. The following workflow outlines a general

screening process for drug development professionals.



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Caption: General workflow for the biological screening of a novel chemical entity.

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References

- 1. (4-METHYL-FURAZAN-3-YL)-ACETIC ACID CAS#: 15323-69-0 [chemicalbook.com]
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